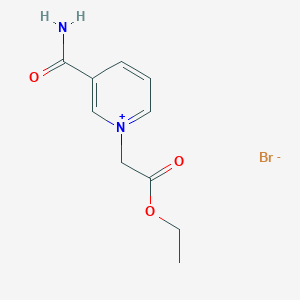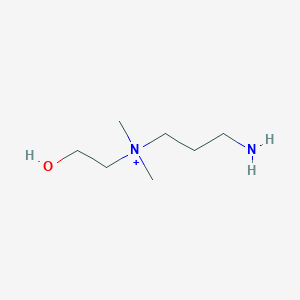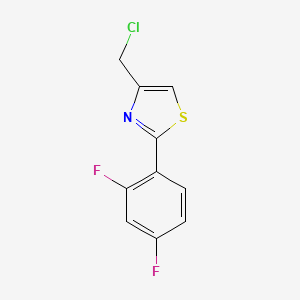
4-(Chloromethyl)-2-(2,4-difluorophenyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2-(2,4-difluorophenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and two fluorine atoms attached to a phenyl ring, making it a unique and potentially useful molecule in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(2,4-difluorophenyl)-1,3-thiazole typically involves the reaction of 2,4-difluoroaniline with chloroacetyl chloride in the presence of a base, followed by cyclization with sulfur and a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-(Chloromethyl)-2-(2,4-difluorophenyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The thiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce sulfoxides or sulfones.
科学研究应用
4-(Chloromethyl)-2-(2,4-difluorophenyl)-1,3-thiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of 4-(Chloromethyl)-2-(2,4-difluorophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The presence of the chloromethyl group allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or activation of certain enzymes or receptors. The fluorine atoms can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.
相似化合物的比较
Similar Compounds
4-(Chloromethyl)-2-phenyl-1,3-thiazole: Lacks the fluorine atoms, which may result in different chemical and biological properties.
2-(2,4-Difluorophenyl)-1,3-thiazole:
4-(Bromomethyl)-2-(2,4-difluorophenyl)-1,3-thiazole: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity and properties.
Uniqueness
The unique combination of the chloromethyl group and the difluorophenyl ring in 4-(Chloromethyl)-2-(2,4-difluorophenyl)-1,3-thiazole imparts distinct chemical and biological properties. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various research and industrial applications.
属性
CAS 编号 |
113264-14-5 |
|---|---|
分子式 |
C10H6ClF2NS |
分子量 |
245.68 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-(2,4-difluorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H6ClF2NS/c11-4-7-5-15-10(14-7)8-2-1-6(12)3-9(8)13/h1-3,5H,4H2 |
InChI 键 |
QTIIBDYOYJXGJL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)F)C2=NC(=CS2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(Benzoyloxy)ethoxy]-3-oxopropyl benzoate](/img/structure/B14300719.png)
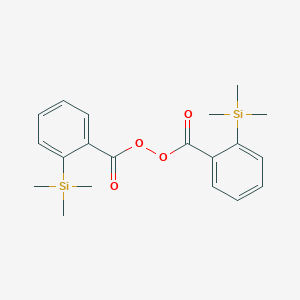
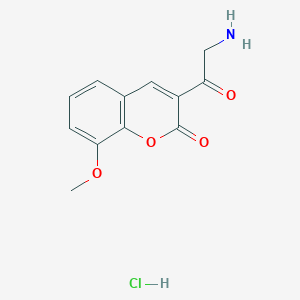
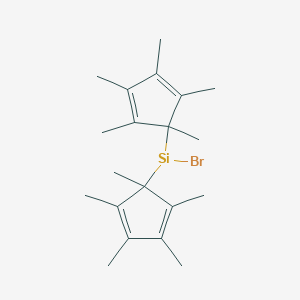
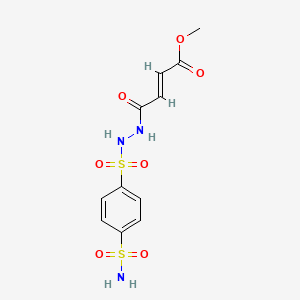
![tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane](/img/structure/B14300750.png)
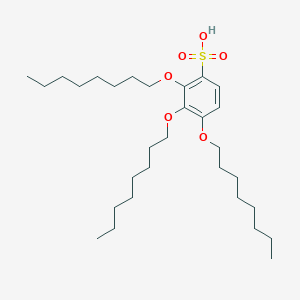

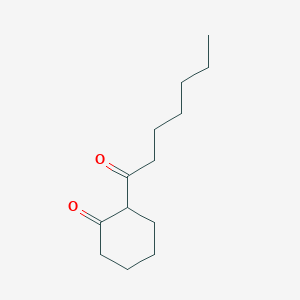
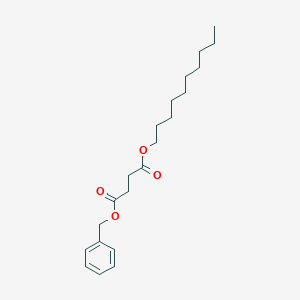
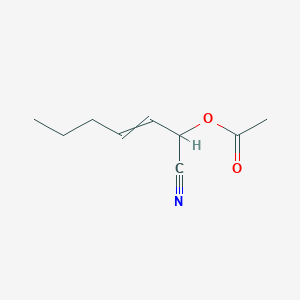
![2-Phenyl-4H-[1]benzofuro[2,3-h][1]benzopyran-4-one](/img/structure/B14300779.png)
